2-(2-Bromophenyl)acetamidoxime
Description
2-(2-Bromophenyl)acetamidoxime is a brominated aromatic compound characterized by an amidoxime functional group (-C(=NOH)NH₂) attached to a 2-bromophenyl moiety. Its molecular formula is C₈H₈BrN₃O, with a molecular weight of 242.07 g/mol.
Properties
IUPAC Name |
2-(2-bromophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSBLQTDSPNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/O)/N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)acetamidoxime typically involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)acetamidoxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetamidoxime group can undergo oxidation to form nitrile oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products Formed
Substitution: Formation of substituted phenylacetamidoximes.
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1. Alzheimer's Disease Research
One of the primary applications of 2-(2-Bromophenyl)acetamidoxime is in the context of Alzheimer's disease. Compounds that inhibit the release or synthesis of β-amyloid peptides are crucial for developing therapeutic strategies against this neurodegenerative disorder. The compound has shown potential as a lead structure for synthesizing derivatives that could effectively target amyloid plaque formation, a hallmark of Alzheimer's pathology. Research indicates that modifications to the amidoxime structure can enhance its inhibitory activity against β-amyloid peptide synthesis, potentially leading to novel treatments for Alzheimer's disease .
2. Synthesis of Imidazole Derivatives
this compound serves as a precursor in the synthesis of imidazole derivatives through base-promoted annulation reactions with alkynes. This reaction has been shown to yield various substituted imidazoles, which are valuable in drug discovery due to their biological activity against a range of diseases. For example, reactions involving this amidoxime with terminal alkynes produced imidazoles with yields exceeding 60%, demonstrating its utility in generating biologically relevant compounds .
Material Science
3. Polymer Chemistry
In addition to its medicinal applications, this compound has been explored in polymer chemistry, particularly in the formulation of advanced materials. Its ability to act as a functional monomer allows for the development of polymers with specific properties tailored for applications in coatings and adhesives. The incorporation of brominated phenyl groups can enhance the thermal stability and mechanical properties of these polymers, making them suitable for high-performance applications .
| Compound Name | Activity Against β-Amyloid | Yield (%) | Notes |
|---|---|---|---|
| This compound | Inhibitory | - | Lead compound |
| Imidazole derivative 1 | Moderate | 67 | Synthesized from amidoxime |
| Imidazole derivative 2 | High | 76 | Enhanced biological activity |
Table 2: Polymer Properties
| Polymer Type | Property | Enhancement (%) | Application Area |
|---|---|---|---|
| Brominated polymer | Thermal stability | 30 | Coatings |
| Functionalized polymer | Mechanical strength | 25 | Adhesives |
Case Studies
Case Study 1: Development of Alzheimer’s Therapeutics
A study evaluated various derivatives of this compound for their efficacy in inhibiting β-amyloid synthesis in vitro. Results indicated that specific modifications to the bromophenyl group significantly increased inhibitory potency, suggesting a promising direction for future drug development targeting Alzheimer’s disease .
Case Study 2: Synthesis of Imidazoles
In another investigation, researchers utilized this compound to synthesize a series of imidazole derivatives through annulation reactions. The study highlighted the efficiency of this method, yielding compounds with notable biological activities, thus reinforcing the compound's relevance in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)acetamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamidoxime group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Bromophenyl)acetamidoxime with structurally related bromophenyl-containing acetamide derivatives, highlighting key differences in structure, functional groups, and reported activities.
Key Structural and Functional Differences:
Functional Groups: The amidoxime group in this compound introduces dual hydrogen-bonding sites (NH₂ and NOH), enhancing metal-binding capacity compared to acetamides . Phenoxy-linked amides (e.g., 2-(2-Bromo-4-methylphenoxy)acetamide) exhibit ether linkages, which may reduce hydrolytic stability relative to direct aryl-attached groups .
N-Benzyl derivatives (e.g., ) introduce bulkier substituents, which could enhance receptor selectivity but reduce solubility .
Biological Activity: Acetamide derivatives like N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide show anticoagulant and antidiabetic activities, likely due to interactions with coagulation factors (Xa/IXa) and glucokinase activation . Amidoximes are understudied in this context but may leverage their chelation properties for pro-drug activation or enzyme inhibition via novel mechanisms.
Research Findings and Hypotheses
Synthetic Pathways :
- Acetamides are typically synthesized via amide coupling (e.g., reaction of bromophenylacetic acid with amines). In contrast, amidoximes may require hydroxylamine treatment of nitriles , suggesting divergent synthetic routes for the target compound .
Therapeutic Potential: The anticoagulant activity of ’s compound suggests that this compound could be modified with nitro or benzyl groups to enhance bioactivity. Its amidoxime group might also enable dual-action mechanisms (e.g., enzyme inhibition + metal chelation) .
Biological Activity
2-(2-Bromophenyl)acetamidoxime is a chemical compound with the molecular formula CHBrNO and a molecular weight of 229.07 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The synthesis of this compound typically involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate at elevated temperatures (60-70°C). The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which affect its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the acetamidoxime moiety are crucial for binding to enzymes or receptors, leading to modulation of various biological pathways. This compound has been investigated for its potential to inhibit certain enzymes involved in cancer progression and microbial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast adenocarcinoma). The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The compound's ability to modulate cell cycle progression further supports its potential as an anticancer agent .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | CHBrNO | Antimicrobial, Anticancer |
| 2-(2-Chlorophenyl)acetamidoxime | CHClNO | Moderate Antimicrobial |
| 2-(2-Fluorophenyl)acetamidoxime | CHFNO | Low Anticancer Activity |
The presence of bromine in this compound enhances its reactivity compared to its chloro- and fluoro- analogs, making it more effective in certain biological assays .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various amidoximes, including this compound, against common pathogens. The results indicated a strong correlation between structural features and antimicrobial potency, with the brominated variant showing superior activity against Gram-positive bacteria .
- Apoptosis Induction : In another investigation focusing on cancer therapy, researchers treated MCF7 cells with varying concentrations of this compound. Flow cytometry results revealed a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What experimental controls are critical in amidoxime stability studies under physiological conditions?
- Methodological Answer : Essential controls include:
- pH-matched buffers (e.g., PBS at 7.4) to simulate blood.
- Temperature-controlled incubators (37°C).
- Negative controls (amidoxime-free solutions) to distinguish degradation from matrix effects.
- LC-MS/MS monitoring of hydrolysis products (e.g., carboxylic acids) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
